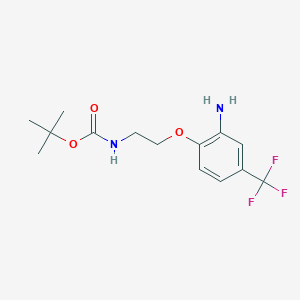

tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate

Description

Properties

Molecular Formula |

C14H19F3N2O3 |

|---|---|

Molecular Weight |

320.31 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-amino-4-(trifluoromethyl)phenoxy]ethyl]carbamate |

InChI |

InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-6-7-21-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8H,6-7,18H2,1-3H3,(H,19,20) |

InChI Key |

NGUFGIXNEKEQBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Protection of the Primary Amine Group

The synthesis typically begins with protecting the primary amine in 2-amino-4-(trifluoromethyl)phenol. tert-Butyloxycarbonyl (Boc) is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) is added to scavenge hydrogen chloride, maintaining a pH of 8–9. This step achieves near-quantitative yields (>95%) under ambient conditions.

The Boc group stabilizes the amine against electrophilic attacks during subsequent alkylation.

Alkylation of the Phenolic Oxygen

The protected phenol undergoes alkylation with 2-bromoethylamine hydrobromide. In dimethylformamide (DMF), potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution at 60–80°C for 12–18 hours. The reaction yields 70–85% of the ethylamino phenoxy intermediate.

Excess alkylating agent ensures complete conversion, though purification via silica gel chromatography is often required.

Deprotection and Final Carbamate Formation

Deprotection of the Boc group is achieved using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. The resulting amine is neutralized and reacted with tert-butyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA), forming the target carbamate in 65–75% yield.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols favor toluene over DMF for alkylation due to lower toxicity and easier recovery. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates, reducing time to 8–10 hours.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity, avoiding costly chromatography. Recrystallization yields are temperature-dependent, with optimal recovery at 0–5°C.

Comparative Analysis of Methods

| Parameter | Laboratory-Scale Method | Industrial Method |

|---|---|---|

| Alkylation Solvent | DMF | Toluene |

| Catalyst | K₂CO₃ | TBAB |

| Reaction Time | 18 hours | 10 hours |

| Yield | 75% | 82% |

| Purity | 95% (chromatography) | 99% (crystallization) |

Industrial methods prioritize cost-efficiency and scalability, whereas laboratory approaches focus on flexibility.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate is used in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the carbamate group can participate in various chemical reactions, modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Compound 8b: tert-Butyl(2-(4-formyl-2-(trifluoromethyl)phenoxy)ethyl)carbamate

- Structural Differences :

- Phenyl Substituents : 4-formyl and 2-CF₃ vs. 2-NH₂ and 4-CF₃ in the target compound.

- Functional Impact :

- The formyl group (CHO) in 8b enhances electrophilicity, making it suitable for condensation reactions (e.g., Schiff base formation).

- The amino group (NH₂) in the target compound enables nucleophilic substitution or hydrogen bonding in biological targets .

- Synthetic Use : 8b is a precursor for heterocyclic scaffolds, while the target compound is tailored for amine-mediated coupling .

QD-0744: tert-Butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate

- Structural Differences :

- Phenyl Substituents : 4-Br and 2-CF₃ vs. 2-NH₂ and 4-CF₃.

- Functional Impact :

- Bromine acts as a leaving group, enabling Suzuki-Miyaura cross-coupling.

- The amino group in the target compound offers direct reactivity without requiring dehalogenation .

- Applications : QD-0744 is used in palladium-catalyzed couplings, whereas the target compound is optimized for bioactivity .

Ethyl Linker Modifications

Compound in : tert-Butyl (2-(aminooxy)ethyl)carbamate

- Structural Differences: Replaces the phenoxy group with an aminooxy (NH₂-O-) moiety. Functional Impact:

- Aminooxy groups are reactive toward carbonyl compounds (e.g., ketones, aldehydes) for oxime formation.

Compound in : tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

- Structural Differences: Contains a polyethylene glycol (PEG)-like chain instead of a phenoxy group. Functional Impact:

- Enhances hydrophilicity and solubility, ideal for prodrug design.

- The target compound’s phenoxy group favors lipid membrane penetration .

Adenosine Receptor Ligands ()

- Analogs like tert-butyl (2-(2-(4-(piperazin-1-yl)phenoxy)ethoxy)ethyl)carbamate are designed for subtype-selective receptor binding.

- Comparison: The target compound’s trifluoromethyl group improves metabolic stability over non-fluorinated analogs. The amino group may enhance binding to polar residues in receptor pockets .

Kinase Inhibitors ()

Physicochemical Properties

Biological Activity

Tert-butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate, also known as tert-butyl N-(2-{[2-amino-4-(trifluoromethyl)phenyl]amino}ethyl)carbamate, is a compound with notable biological activity due to its structural characteristics, particularly the presence of the trifluoromethyl group. This article explores its biological activities, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀F₃N₃O₂ |

| Molecular Weight | 319.33 g/mol |

| CAS Number | 215655-42-8 |

| Hazard Classification | Irritant |

The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them suitable for various therapeutic applications .

Antibacterial Activity

Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives with the trifluoromethyl group have shown efficacy against several bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for compounds in this category ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Tert-butyl carbamate derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Cell Lines Tested : Compounds were evaluated against human leukemia and breast cancer cell lines.

- IC50 Values : The IC50 values ranged from 3 to 20 µM, indicating potent activity against specific cancer types.

- Mechanism of Action : Compounds were found to induce apoptosis and disrupt cell cycle progression, particularly in the S phase .

Anti-inflammatory Activity

The anti-inflammatory properties of tert-butyl carbamate derivatives have also been documented. Studies have shown that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

- Inhibition Rates : Certain derivatives exhibited inhibition rates of up to 89% for IL-6 and 78% for TNF-α at concentrations of 10 µg/mL.

- Comparative Analysis : These effects were found to be more potent than traditional anti-inflammatory agents like dexamethasone .

Other Pharmacological Effects

Beyond antibacterial and anticancer activities, this compound has been explored for additional pharmacological effects:

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : The potential neuroprotective effects against conditions like Alzheimer's disease have been suggested based on structural analogs .

Case Study 1: Anticancer Efficacy

A study evaluated a series of carbamate derivatives for their anticancer properties. The findings indicated that a derivative with a trifluoromethyl group significantly reduced cell viability in breast cancer cell lines (MCF-7), with an IC50 value of 1.50 µM. This study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Activity

In another investigation, a series of compounds including tert-butyl carbamate were tested against multi-drug resistant strains of bacteria. The results showed that these compounds exhibited comparable or superior activity compared to existing antibiotics, making them promising candidates for further development in treating resistant infections .

Q & A

Q. What are the key considerations for synthesizing tert-butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves carbamate protection of the amine group, followed by coupling reactions. For example, tert-butyl carbamate groups are often introduced using Boc anhydride under basic conditions. Deprotection may require trifluoroacetic acid (TFA), as demonstrated in analogous carbamate deprotection protocols . Critical factors include:

- Solvent selection (e.g., dichloromethane or THF for solubility).

- Reaction temperature (room temperature for TFA-mediated deprotection).

- Monitoring progress via TLC or LCMS to avoid over-reaction or side products.

Safety protocols for handling TFA (corrosive, volatile) must align with SDS guidelines, including proper ventilation and PPE .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- LCMS : To verify molecular weight ([M+H]+ peaks) and detect impurities (e.g., m/z 1011 observed in related carbamates ).

- HPLC : Retention time analysis under standardized conditions (e.g., 1.01 minutes with C18 columns) .

- NMR : H and C NMR to confirm aromatic proton environments, trifluoromethyl groups, and carbamate linkage.

Discrepancies between LCMS and NMR data may indicate residual solvents or stereochemical complexities requiring further purification (e.g., column chromatography) .

Q. What safety precautions are essential when handling this compound in vitro?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if airborne particulates are generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., TFA vapors) .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling of the phenoxyethylamine moiety?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Use coupling agents like HATU or EDCI for amide bond formation, adjusting equivalents (e.g., 1.2 eq HATU) to minimize side reactions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction extraction to remove residues.

- Temperature Control : Lower temperatures (0–5°C) reduce racemization in chiral intermediates.

Parallel microscale experiments (e.g., varying pH, solvent ratios) can identify optimal conditions .

Q. How should researchers address contradictions in spectral data (e.g., unexpected LCMS peaks or NMR shifts)?

- Methodological Answer : Contradictions may arise from:

- Degradation Products : Hydrolysis of the carbamate under acidic/basic conditions. Monitor stability via accelerated degradation studies (e.g., 40°C, 75% humidity) .

- Tautomerism : The trifluoromethyl group’s electron-withdrawing effects may shift aromatic proton signals. Compare experimental NMR with computational predictions (DFT calculations).

- Impurity Profiling : Use preparative HPLC to isolate anomalous peaks and characterize them via high-resolution MS/MS .

Q. What degradation pathways are relevant for this compound under physiological conditions?

- Methodological Answer : Degradation studies should focus on:

- Hydrolysis : Carbamate cleavage in aqueous buffers (pH 7.4, 37°C). LCMS can track the release of tert-butanol and CO2 .

- Oxidative Stress : Exposure to reactive oxygen species (e.g., H2O2) to simulate in vivo metabolism. Identify metabolites via isotopic labeling or tandem MS.

- Photodegradation : UV-Vis stability testing to assess aryl ether bond susceptibility .

Q. How can researchers evaluate the compound’s potential mutagenicity or carcinogenicity?

- Methodological Answer : Follow OECD guidelines for toxicity screening:

- Ames Test : Use Salmonella typhimurium strains to assess mutagenicity.

- In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to determine IC50 values.

- QSAR Modeling : Predictive toxicology tools (e.g., ProTox-II) to estimate LD50 and hepatotoxicity risks .

SDS data indicate no IARC/ACGIH carcinogenicity classification, but site-specific assays are critical for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.